Cas no 3702-09-8 (1-Cyclopentyl-1H-pyrazol-5-amine)

1-Cyclopentyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a cyclopentyl substituent at the 1-position and an amine group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid cyclopentyl ring enhances steric and electronic properties, making it valuable for structure-activity relationship studies. The amine functionality allows for further derivatization, enabling the synthesis of more complex heterocyclic systems. With high purity and stability, it is suitable for research applications requiring precise molecular scaffolds. The compound’s well-defined structure supports reproducibility in synthetic and medicinal chemistry workflows.
1-Cyclopentyl-1H-pyrazol-5-amine structure
3702-09-8 structure
Product Name:1-Cyclopentyl-1H-pyrazol-5-amine
CAS No:3702-09-8
MF:C8H13N3
MW:151.208921194077
MDL:MFCD03596775
CID:321432
PubChem ID:1079792
Update Time:2025-06-08

1-Cyclopentyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclopentyl-1H-pyrazol-5-amine
    • 2-CYCLOPENTYL-2 H -PYRAZOL-3-YLAMINE
    • 2-cyclopentylpyrazol-3-amine
    • 1-Cyclopentyl-5-aminopyrazol
    • 1-cyclopentylpyrazole-5-ylamine
    • 5-amino-1-cyclopentylpyrazole
    • AC1Q52BY
    • CTK1C6251
    • SureCN7332223
    • HMS1685G16
    • 1H-Pyrazol-5-amine, 1-cyclopentyl-
    • 2-cyclopentyl-2 h-pyrazol-3-ylamine
    • F50558
    • VS-09559
    • Z56347292
    • AKOS000123174
    • MFCD03596775
    • BB 0259609
    • 2-Cyclopentyl-2H-pyrazol-3-ylamine, AldrichCPR
    • 3702-09-8
    • FT-0677119
    • SCHEMBL7332223
    • EN300-10340
    • DTXSID60360117
    • J-504557
    • AFGOKLFLQUOZEQ-UHFFFAOYSA-N
    • 2-Cyclopentyl-2H-pyrazol-3-ylamine
    • CS-0271563
    • STK350107
    • DB-363529
    • BBL030019
    • MDL: MFCD03596775
    • Inchi: 1S/C8H13N3/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4,9H2
    • InChI Key: AFGOKLFLQUOZEQ-UHFFFAOYSA-N
    • SMILES: N1(C(=CC=N1)N)C1CCCC1

Computed Properties

  • Exact Mass: 151.11109
  • Monoisotopic Mass: 151.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • PSA: 43.84

1-Cyclopentyl-1H-pyrazol-5-amine Security Information

  • HazardClass:IRRITANT

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Additional information on 1-Cyclopentyl-1H-pyrazol-5-amine

1-Cyclopentyl-1H-pyrazol-5-amine: A Comprehensive Overview

1-Cyclopentyl-1H-pyrazol-5-amine (CAS No. 3702-09-8) is a versatile organic compound with significant applications in the field of chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential in drug development and material science. In this article, we will delve into the structural properties, synthesis methods, applications, and recent advancements related to 1-Cyclopentyl-1H-pyrazol-5-amine.

The molecular structure of 1-Cyclopentyl-1H-pyrazol-5-amine consists of a pyrazole ring fused with a cyclopentane group. The pyrazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is known for its stability and reactivity in various chemical reactions. The cyclopentyl group attached to the pyrazole ring adds rigidity and hydrophobicity to the molecule, making it suitable for specific applications in medicinal chemistry. Recent studies have highlighted the importance of such heterocyclic compounds in modulating biological activities, particularly in targeting enzymes and receptors involved in disease pathways.

The synthesis of 1-Cyclopentyl-1H-pyrazol-5-amine involves a series of well-established organic reactions. One common approach is the condensation of cyclopentanone with ammonia or an amine derivative, followed by cyclization to form the pyrazole ring. This method ensures high yields and purity, making it feasible for large-scale production. Researchers have also explored alternative routes, such as microwave-assisted synthesis and catalytic methods, to optimize reaction conditions and reduce environmental impact. These advancements underscore the growing interest in sustainable chemistry practices.

1-Cyclopentyl-1H-pyrazol-5-amine finds extensive use in the pharmaceutical industry as a building block for drug candidates. Its ability to act as a ligand in metalloenzyme inhibition has been extensively studied. For instance, recent research has demonstrated its potential as an inhibitor of histone deacetylases (HDACs), which are key targets in cancer therapy. Additionally, this compound has shown promise in modulating ion channels, offering new avenues for treating neurological disorders such as epilepsy and chronic pain.

In materials science, 1-Cyclopentyl-1H-pyrazol-5-amine has been investigated for its role in creating advanced materials with tailored properties. Its incorporation into polymer systems has enhanced mechanical strength and thermal stability, making it valuable for high-performance applications. Furthermore, its use as a precursor in nanotechnology has opened new possibilities for developing functional materials with applications in electronics and energy storage.

Recent studies have focused on enhancing the bioavailability and pharmacokinetics of 1-Cyclopentyl-1H-pyrazol-5-based compounds through structural modifications. By introducing substituents at specific positions on the pyrazole ring or modifying the cyclopentyl group, researchers have achieved improved solubility and reduced toxicity profiles. These modifications have significantly expanded the therapeutic potential of this compound class.

In conclusion, 1-Cyclopentyl-1H-pyrazol-5-amine (CAS No. 3702-09) stands out as a critical compound with diverse applications across multiple disciplines. Its unique structure, versatile synthesis methods, and promising biological activities continue to drive innovative research efforts. As advancements in chemical synthesis and drug discovery accelerate, this compound is poised to play an even more pivotal role in addressing complex scientific challenges.

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